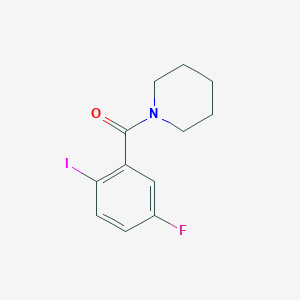

(5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone

説明

特性

IUPAC Name |

(5-fluoro-2-iodophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FINO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDLEIJFWADNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 5-Fluoro-2-iodobenzoyl Chloride

The synthesis begins with the preparation of 5-fluoro-2-iodobenzoic acid, which is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions.

Coupling with Piperidine

The acyl chloride reacts with piperidine in the presence of a base (e.g., triethylamine, Et₃N) to form the target compound.

-

Procedure :

-

Mechanism : Nucleophilic attack by piperidine on the electrophilic carbonyl carbon, followed by HCl elimination.

Mitsunobu Reaction for Direct Ether-Ketone Conversion

Substrate Preparation

A Mitsunobu reaction couples 5-fluoro-2-iodophenol with piperidin-1-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Oxidation to Ketone

The intermediate ether is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

-

Conditions :

Suzuki-Miyaura Cross-Coupling for Halogen Exchange

Boronic Acid Synthesis

A boronic ester intermediate is prepared from 5-fluoro-2-iodophenyl triflate via Miyaura borylation.

Coupling with Piperidinyl Electrophile

The boronic ester reacts with a piperidinyl halide (e.g., piperidin-1-yl bromide) under palladium catalysis.

-

Conditions :

Oxidation of Secondary Alcohols

Grignard Reaction for Alcohol Synthesis

5-Fluoro-2-iodobenzaldehyde reacts with piperidin-1-ylmagnesium bromide to form a secondary alcohol.

Oxidation to Ketone

The alcohol is oxidized using pyridinium chlorochromate (PCC).

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | SOCl₂, Et₃N | 78–85 | High yield, simple setup | Requires acyl chloride synthesis |

| Mitsunobu Reaction | DEAD, PPh₃ | 65–72 | Direct C–O bond formation | Multi-step, cost of reagents |

| Suzuki Coupling | Pd catalysts, boronic ester | 68 | Halogen flexibility | Sensitivity to moisture/oxygen |

| Alcohol Oxidation | PCC | 90 | High selectivity | Requires Grignard synthesis |

Characterization and Validation

Spectroscopic Data

化学反応の分析

Types of Reactions

(5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The methanone moiety can be subjected to oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the methanone moiety.

科学的研究の応用

Pharmacological Properties

The compound has shown promise in several pharmacological contexts, including:

- Antiviral Activity : Research indicates that derivatives of (5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone exhibit inhibitory effects against viral enzymes. For instance, a study identified several analogs with significant activity against Zika virus protease, demonstrating IC50 values as low as 0.32 μM for some derivatives . The structure-activity relationship (SAR) analyses suggest that modifications in the substituents can enhance the inhibitory potency.

- Cannabinoid Receptor Modulation : The compound has been investigated for its effects on cannabinoid receptors, particularly in the context of synthetic cannabinoids. It has been noted that compounds with similar structures can bind effectively to CB1 receptors, influencing various physiological responses .

Structure-Activity Relationships

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy:

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| 12 | 4-hydroxyphenyl | 0.62 | High |

| 28 | Pyridin-4-yl | 0.32 | Very High |

| 32 | Meta-F | >50 | Low |

The table above summarizes key findings from SAR studies, indicating that certain substitutions significantly enhance or diminish activity against target enzymes .

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Antiviral Research

A detailed investigation into a series of pyrazine derivatives revealed that this compound and its analogs could inhibit Zika virus protease effectively. The study emphasized the importance of hydrophobic and steric factors in enhancing inhibitory activity .

Case Study 2: Cannabinoid Research

In another study on synthetic cannabinoids, it was found that compounds similar to this compound exhibited varying affinities for cannabinoid receptors. This research highlights the compound's potential as a lead structure for developing new cannabinoid receptor modulators .

作用機序

The mechanism of action of (5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms, along with the piperidin-1-yl group, contribute to its binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Substituent Effects: Halogenated Aryl Groups

Table 1: Comparison of Halogen-Substituted Piperidinyl Methanones

- Key Findings :

- Iodine vs. Fluorine/Chlorine : Iodine’s larger atomic radius and polarizability may enhance hydrophobic interactions in receptor binding compared to smaller halogens like F or Cl. However, this increases molecular weight and may reduce solubility .

- Antimicrobial Activity : Fluorinated analogs exhibit stronger antimicrobial effects than chlorinated ones, likely due to fluorine’s electronegativity enhancing membrane penetration .

Aromatic Ring Variations

Table 2: Impact of Aromatic Group Modifications

- Key Findings :

- Heterocyclic vs. Phenyl Groups : Compounds with pyridyl or furan rings (e.g., NT5) show improved solubility due to nitrogen or oxygen atoms, but may lack the halogen-driven binding affinity seen in iodinated/fluorinated phenyl derivatives .

- Dual Halogenation : The combination of fluorine (electron-withdrawing) and iodine (steric bulk) in the target compound may create a balanced electronic profile for selective target engagement .

Structural Modifications in the Piperidine Ring

Table 3: Piperidine Ring Modifications

- Piperidine Functionalization: Oxygen-containing substituents (e.g., pyridyloxy groups) introduce hydrogen-bonding sites, critical for interactions with enzymes like kinases .

生物活性

(5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and comparative efficacy against similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a fluorine atom at the 5-position and an iodine atom at the 2-position on the phenyl ring, along with a piperidin-1-yl group attached to the methanone moiety. This unique structure contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 5-fluoro-2-iodoaniline and piperidine.

- Formation of Intermediate : The aniline undergoes a reaction with a suitable reagent to form an intermediate.

- Coupling Reaction : The intermediate is coupled with piperidine under controlled conditions to yield the final product.

The mechanism of action involves:

- Binding Affinity : The presence of fluorine and iodine enhances binding affinity to specific receptors, potentially influencing various biological pathways.

- Target Interaction : The compound may interact with enzymes or receptors involved in critical cellular processes, although specific targets require further elucidation.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting certain enzymes. For instance, studies have shown that halogenated derivatives can lead to varying inhibitory potencies:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | Not specified | Potential inhibitor of MAGL |

| (5-Fluoro-2-bromophenyl)(piperidin-1-yl)methanone | 2.4 - 2.5 | Moderate activity |

| (5-Fluoro-2-chlorophenyl)(piperidin-1-yl)methanone | 0.96 | Higher activity observed |

These results suggest that variations in halogen substitution can significantly impact biological activity, with fluorine often enhancing potency compared to iodine or bromine .

Case Studies

A notable study evaluated the compound's effect on the endocannabinoid system by inhibiting monoacylglycerol lipase (MAGL), which is crucial for regulating endocannabinoid levels in the brain. The compound was found to maintain elevated levels of 2-arachidonoylglycerol (2-AG), which continuously activates cannabinoid receptors, leading to potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

When compared to similar compounds within the benzoylpiperidine class, this compound displays unique properties due to its halogen substituents. For example:

| Compound | Halogen | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | Iodine | 1.3 | Moderate |

| Compound B | Bromine | 0.457 | High |

| Compound C | Chlorine | 0.240 | Very High |

The presence of iodine in the structure appears to reduce activity compared to compounds with chlorine or bromine substitutions, indicating that strategic modifications can enhance efficacy .

Q & A

Q. What are the recommended synthetic routes for (5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone?

The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and piperidine. For example, nucleophilic acyl substitution can be employed using activated carboxylic acid derivatives (e.g., acid chlorides) and piperidine under inert conditions. A modified Friedel-Crafts acylation may also be applicable if aromatic electrophilic substitution is feasible . Key steps include:

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions and piperidine ring conformation. Discrepancies in integration ratios may indicate impurities .

- HPLC : Use reverse-phase columns (C18) with UV detection (254 nm); retention time consistency and peak area (>95%) validate purity .

- Elemental Analysis : Address discrepancies between calculated and observed values (e.g., ±0.3% for carbon) by repeating combustion analysis or cross-validating with mass spectrometry .

Q. What are the key considerations for handling and storing this compound safely?

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent iododefluoro side reactions.

- Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential sensitivity to moisture and light .

- Disposal : Follow institutional guidelines for halogenated waste to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

- Solvent Screening : Test polar aprotic solvents (DMF, DCM) versus ethereal solvents (THF) to balance reactivity and solubility .

- Catalyst Optimization : Compare Lewis acids (AlCl) versus organocatalysts for acylation efficiency .

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions in iodine-rich environments .

Q. What methodologies are employed to evaluate the biological activity of this compound?

- Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative strains. Compare with 4-fluoro-phenyl analogs to assess substituent effects .

- Antioxidant Screening : Conduct DPPH radical scavenging assays; normalize activity to Trolox equivalents .

- Cytotoxicity Profiling : Test against mammalian cell lines (e.g., HEK293) to establish therapeutic indices .

Q. How can computational models predict the drug-likeness or reactivity of this compound?

- Lipinski’s Rule : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to assess oral bioavailability .

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the iodophenyl site .

- Molecular Dynamics : Simulate binding to biological targets (e.g., enzymes) using docking software (AutoDock Vina) .

Q. How should researchers address contradictions in spectroscopic data or elemental analysis results?

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular formula .

- Isotopic Pattern Analysis : Leverage isotopic signatures in MS to confirm iodine presence .

- Repeat Experiments : Re-synthesize the compound under rigorously controlled conditions to isolate batch-specific anomalies .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or alkyl groups at the 5-fluoro position to assess steric/electronic effects .

- Piperidine Modification : Replace piperidine with pyrrolidine or morpholine to probe ring size and hydrogen-bonding capacity .

- Biological Testing : Correlate structural changes with activity shifts (e.g., IC values in enzyme inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。